molecular formula C10H17ClN4O B13630684 4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

Cat. No.: B13630684
M. Wt: 244.72 g/mol
InChI Key: GVXZZFZDDFPXNE-UHFFFAOYSA-N
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Description

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 2-chloroethyl group and a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine typically involves multiple steps:

    Formation of 4-(2-chloroethyl)morpholine: This can be achieved by reacting morpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide.

    Formation of 1,2,3-triazole ring: The 1,2,3-triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling of the two intermediates: The final step involves coupling the 4-(2-chloroethyl)morpholine with the 1,2,3-triazole intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Substitution reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The triazole ring and morpholine moiety can participate in redox reactions.

    Cycloaddition reactions: The triazole ring can engage in further cycloaddition reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloroethyl group.

Scientific Research Applications

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It can serve as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)morpholine: A simpler analog without the triazole ring.

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Morpholine derivatives: Compounds with various substituents on the morpholine ring.

Uniqueness

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is unique due to the presence of both the morpholine and triazole moieties, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

4-[2-[4-(2-chloroethyl)triazol-1-yl]ethyl]morpholine

InChI

InChI=1S/C10H17ClN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2

InChI Key

GVXZZFZDDFPXNE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)CCCl

Origin of Product

United States

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